molecular formula C13H13NO4 B11864542 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide CAS No. 919120-86-8

7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide

Cat. No.: B11864542
CAS No.: 919120-86-8
M. Wt: 247.25 g/mol
InChI Key: CVRLIVNBQNIRFX-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with propylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxamide
  • 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide

Comparison: 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and bioavailability. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities .

Biological Activity

7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide, also known by its CAS number 919120-86-8, is a synthetic compound belonging to the benzopyran family. Its unique structure includes a hydroxyl group at the 7-position, a propyl group attached to the nitrogen of the carboxamide, and a carbonyl group at the 4-position. This configuration contributes to its diverse biological activities, particularly in antioxidant and potential therapeutic applications.

PropertyValue
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name 7-hydroxy-4-oxo-N-propylchromene-2-carboxamide
CAS Number 919120-86-8

Biological Activities

Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It is capable of scavenging free radicals and inhibiting lipid peroxidation, which helps protect cells from oxidative damage. This activity is crucial in mitigating conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cancer .

Mechanism of Action
The compound's antioxidant effects are primarily mediated through its interaction with enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. By modulating these pathways, it can reduce reactive oxygen species (ROS) levels and enhance cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

  • Neuroprotective Effects
    A study highlighted the potential neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress, suggesting its applicability in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Activity
    Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, indicating its potential role in managing inflammatory diseases .
  • Comparative Analysis with Similar Compounds
    The biological activities of 7-Hydroxy-4-oxo-N-propyl were compared to other benzopyran derivatives:
Compound NameUnique Features
7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamideContains a methyl group; may exhibit different lipophilicity and biological activity.
N-Heptyl-7-hydroxy-4-oxo-N-propyl-chromeneLonger alkyl chain; potential for increased lipophilicity and altered biological activity.
7-Hydroxy-N-butyl-chromeneShorter alkyl chain; may have different solubility properties and biological effects.

This comparative analysis underscores how variations in alkyl chain length and functional groups can influence the properties and activities of benzopyran derivatives .

Applications

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for new drug formulations targeting chronic diseases.
  • Nutraceuticals : Due to its natural origin from benzopyran compounds, it could be explored for dietary supplements aimed at enhancing health through oxidative stress reduction.

Properties

CAS No.

919120-86-8

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

7-hydroxy-4-oxo-N-propylchromene-2-carboxamide

InChI

InChI=1S/C13H13NO4/c1-2-5-14-13(17)12-7-10(16)9-4-3-8(15)6-11(9)18-12/h3-4,6-7,15H,2,5H2,1H3,(H,14,17)

InChI Key

CVRLIVNBQNIRFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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